

Spectroscopic and Synthetic Profile of 2,3-Dimethoxythiobenzamide: A Technical Guide

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Compound of Interest

Compound Name: **2,3-Dimethoxythiobenzamide**

Cat. No.: **B137389**

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This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for **2,3-Dimethoxythiobenzamide**. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectral characteristics based on the known properties of its amide precursor, 2,3-dimethoxybenzamide, and the general effects of thionation.

Synthesis of 2,3-Dimethoxythiobenzamide

A widely established and efficient method for the synthesis of thioamides from their corresponding amides is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][2][3] This approach is expected to be effective for the conversion of 2,3-dimethoxybenzamide to **2,3-dimethoxythiobenzamide**.

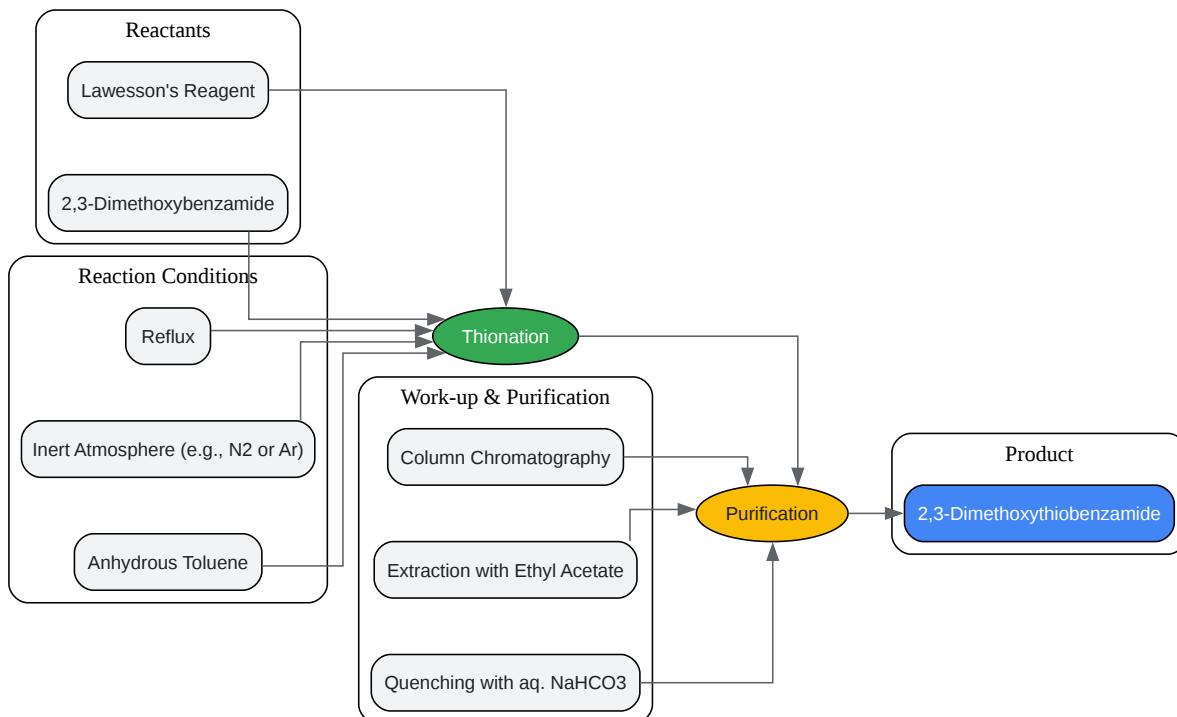
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Figure 1: Proposed synthesis workflow for **2,3-Dimethoxythiobenzamide**.

Experimental Protocol: Synthesis

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzamide (1.0 eq) and Lawesson's reagent (0.5 eq).
- Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration.

- Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
- Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield **2,3-dimethoxythiobenzamide**.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3-Dimethoxythiobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Data for **2,3-Dimethoxythiobenzamide** (in CDCl_3)

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-6	~7.5	d	1H	Ar-H
H-4	~7.1	t	1H	Ar-H
H-5	~7.0	d	1H	Ar-H
NH ₂	~8.0 (broad)	s	2H	-CSNH ₂
OCH ₃	~3.9	s	3H	2-OCH ₃
OCH ₃	~3.8	s	3H	3-OCH ₃
¹³ C NMR	Chemical Shift (δ , ppm)		Assignment	
C=S	~200		C=S	
C-2	~152		Ar-C	
C-3	~148		Ar-C	
C-1	~135		Ar-C	
C-6	~124		Ar-CH	
C-4	~120		Ar-CH	
C-5	~115		Ar-CH	
OCH ₃	~56		2-OCH ₃	
OCH ₃	~55		3-OCH ₃	

Infrared (IR) Spectroscopy

The conversion of the amide to a thioamide will result in the disappearance of the C=O stretch and the appearance of a C=S stretch at a lower wavenumber.

Table 2: Predicted IR Data for **2,3-Dimethoxythiobenzamide**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3400-3100	Medium-Strong
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Aliphatic)	3000-2850	Medium
C=C Stretch (Aromatic)	1600-1450	Medium-Strong
C=S Stretch	1250-1050	Strong
C-O Stretch	1275-1200, 1075-1020	Strong

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of **2,3-Dimethoxythiobenzamide**.

Table 3: Predicted Mass Spectrometry Data for **2,3-Dimethoxythiobenzamide**

Parameter	Value
Molecular Formula	C ₉ H ₁₁ NO ₂ S
Molecular Weight	197.25 g/mol
Predicted [M] ⁺	m/z 197
Predicted [M+H] ⁺	m/z 198

Experimental Protocols: Spectroscopy

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2,3-dimethoxythiobenzamide** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

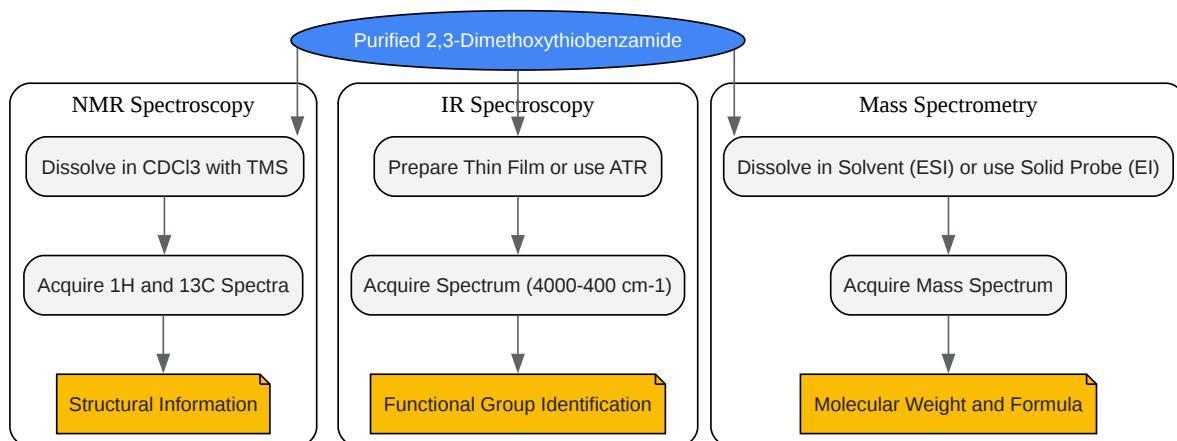
- Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid probe for EI.
- Acquisition: Obtain the mass spectrum in the positive ion mode.



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Figure 2: Workflow for the spectroscopic analysis of **2,3-Dimethoxythiobenzamide**.

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